Vallesine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

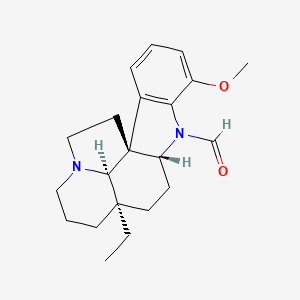

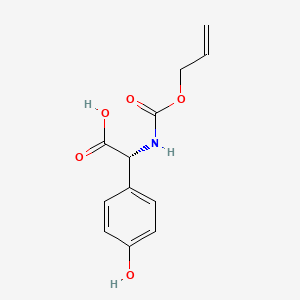

Vallesine is a naturally occurring alkaloid belonging to the aspidosperma family, which contains over 250 structurally diverse members. These alkaloids have been a subject of significant interest due to their structural complexity and diverse biological activity . This compound is particularly notable for its antiplasmodial properties, making it a compound of interest in medicinal chemistry .

Métodos De Preparación

The first enantioselective total synthesis of Vallesine was achieved through a strategy that features a late-stage regioselective C17-oxidation, followed by a highly stereoselective transannular cyclization . This approach allows for the diversification of complex intermediates, enabling access to various members of the aspidosperma alkaloids family . The synthesis involves the use of complex indole boronation, which is a critical step in achieving the desired stereochemistry .

Análisis De Reacciones Químicas

Vallesine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The late-stage C17-oxidation is a key reaction in its synthesis, which is achieved using palladium-catalyzed ortho-C–H-acetoxylation . This reaction is highly regioselective and is crucial for the formation of the final product. Other common reagents used in the synthesis of this compound include boron reagents for the indole boronation step . The major products formed from these reactions include (+)-deacetylaspidospermine and (+)-aspidospermidine, which are intermediates in the synthesis of this compound .

Aplicaciones Científicas De Investigación

Vallesine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its antiplasmodial properties make it a potential candidate for the development of new antimalarial drugs . Additionally, the structural complexity of this compound and its derivatives makes it a valuable compound for studying the mechanisms of action of alkaloids and their interactions with biological targets . In chemistry, this compound serves as a model compound for the development of new synthetic methodologies and strategies for the synthesis of complex natural products .

Mecanismo De Acción

The mechanism of action of Vallesine involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects through the inhibition of key enzymes and receptors involved in the growth and proliferation of malaria parasites . The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with the metabolic processes of the parasites, leading to their death .

Comparación Con Compuestos Similares

Vallesine is structurally related to other aspidosperma alkaloids, including aspidospermine and deacetylaspidospermine . These compounds share similar structural features, such as the presence of an indole core and a complex polycyclic framework . this compound is unique due to its C17-oxidation, which is not present in other related compounds . This oxidation is a key feature that contributes to its antiplasmodial activity and distinguishes it from other members of the aspidosperma family . Other similar compounds include haplocidine and cylindrocarpidine, which also contain oxygenated variants but differ in their specific oxidation patterns and biological activities .

Propiedades

Número CAS |

466-46-6 |

|---|---|

Fórmula molecular |

C21H28N2O2 |

Peso molecular |

340.5 g/mol |

Nombre IUPAC |

(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-triene-8-carbaldehyde |

InChI |

InChI=1S/C21H28N2O2/c1-3-20-9-5-12-22-13-11-21(19(20)22)15-6-4-7-16(25-2)18(15)23(14-24)17(21)8-10-20/h4,6-7,14,17,19H,3,5,8-13H2,1-2H3/t17-,19-,20-,21-/m1/s1 |

Clave InChI |

KYRQTZSLJBESSD-CWJKEVGVSA-N |

SMILES isomérico |

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)N(C5=C4C=CC=C5OC)C=O |

SMILES canónico |

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)

![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)